molecular formula C19H24N2O5 B2808745 (E)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 1396890-23-5

(E)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Katalognummer: B2808745
CAS-Nummer: 1396890-23-5
Molekulargewicht: 360.41
InChI-Schlüssel: VSZUULSROSAQAE-QPJJXVBHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. Its structure incorporates key pharmacophores, including a 3,4,5-trimethoxyphenyl group, a motif commonly associated with potent anti-mitotic activity and inhibition of tubulin polymerization, as seen in compounds like combretastatin A-4 . The acrylamide moiety is a prevalent feature in many covalent inhibitors and has been extensively utilized in the design of targeted chemotherapeutic agents, such as certain epidermal growth factor receptor (EGFR) inhibitors . This compound is designed for research applications primarily focused on investigating novel anticancer therapies. Its potential mechanism of action may involve disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in proliferating cells . Researchers can utilize this acrylamide derivative as a chemical tool to study signal transduction pathways, cellular proliferation mechanisms, and structure-activity relationships (SAR) in the development of new therapeutic entities. The inclusion of the 1-cyclopropyl-5-oxopyrrolidin group may influence the compound's pharmacokinetic properties and target selectivity. For Research Use Only (RUO). This product is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Eigenschaften

IUPAC Name

(E)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5/c1-24-15-8-12(9-16(25-2)19(15)26-3)4-7-17(22)20-13-10-18(23)21(11-13)14-5-6-14/h4,7-9,13-14H,5-6,10-11H2,1-3H3,(H,20,22)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZUULSROSAQAE-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2CC(=O)N(C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2CC(=O)N(C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wissenschaftliche Forschungsanwendungen

Basic Information

  • IUPAC Name : (E)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide
  • Molecular Formula : C19H24N2O5
  • Molecular Weight : 360.41 g/mol
  • CAS Number : 1396890-23-5

Structural Characteristics

The compound features a unique structure comprising a cyclopropyl group, a pyrrolidinone ring, and a phenyl moiety with three methoxy substituents. This configuration is significant for its biological activity and interaction with various molecular targets.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects on several diseases:

  • Neurodegenerative Disorders : Research indicates that compounds similar to this one may modulate neurotransmitter systems involved in neurodegeneration. Its structure suggests possible interactions with NMDA receptors, which are crucial in excitotoxicity associated with conditions like Alzheimer’s disease and Huntington's disease .
  • Antioxidant Properties : The presence of methoxy groups may enhance the compound's antioxidant capabilities, potentially protecting neuronal cells from oxidative stress . Studies have shown that related compounds exhibit dual roles as antioxidants and pro-oxidants depending on their concentration and environment .

Targeted Therapeutics

The compound's design allows it to interact with specific biological targets, making it a candidate for developing targeted therapies:

  • Receptor Modulation : Its potential to act as an antagonist at certain glutamate receptors could provide neuroprotective effects by reducing excitotoxicity . This modulation is particularly relevant in treating psychiatric disorders where glutamate dysregulation is prevalent.

Case Studies

Several studies have explored the therapeutic implications of compounds structurally related to this compound:

Study ReferenceFocusFindings
NeuroprotectionDemonstrated that similar compounds inhibit NMDA receptor activity, suggesting protective effects against excitotoxic damage.
Antioxidant ActivityFound that methoxy-substituted phenyl compounds exhibit significant antioxidant properties in vitro.

Research and Development

The compound is primarily utilized in research settings to explore new therapeutic avenues:

  • Drug Development : Ongoing research aims to synthesize analogs of this compound to enhance efficacy and reduce side effects associated with existing treatments for neurodegenerative diseases and mental health disorders .

Vergleich Mit ähnlichen Verbindungen

Core Structural Similarities

The 3,4,5-trimethoxyphenylacrylamide scaffold is shared among multiple compounds (Table 1), which exhibit diverse biological activities, including antitumor, antifungal, and cholinesterase inhibition. Key analogues include:

Compound Name Key Substituents on Amide Nitrogen Biological Activity (IC₅₀/GI₅₀) Reference
(E)-N-(4-(3,5-dimethoxystyryl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide 4-(3,5-dimethoxystyryl)phenyl Antitumor (HT29: <1 μM)
(E)-N-(2-(2-oxoindolin-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (5p) 2-(2-oxoindolin-3-yl)ethyl EP2 receptor antagonism
(E)-N-(1,3-dioxoisoindolin-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide 1,3-dioxoisoindolin-2-yl Antifungal (moderate activity)
(E)-N-(4-hydroxy-3-methoxybenzyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (58) 4-hydroxy-3-methoxybenzyl Neuroprotective (EC₅₀: 2.59 mM)
Target Compound 1-cyclopropyl-5-oxopyrrolidin-3-yl Anticancer (hypothesized) N/A


Key Observations :

  • The 3,4,5-trimethoxyphenyl group is critical for tubulin binding and cytotoxicity in anticancer agents .
  • Nitrogen substituents influence solubility and target specificity. For example, the 1,3-dioxoisoindolin-2-yl group enhances antifungal activity , while the 4-hydroxy-3-methoxybenzyl group improves neuroprotective effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (E)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide?

  • Methodology : The compound can be synthesized via a multi-step process involving:

  • Coupling reaction : Use of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF as a coupling agent for acrylamide formation under ice-cooled conditions .
  • Purification : Column chromatography with solvent systems like ethyl acetate/petroleum ether (3:1 v/v) to isolate the product .
  • Key intermediates : Preparation of (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid prior to coupling with the pyrrolidinone moiety .
    • Optimization : Reaction yields (e.g., ~44–60%) depend on stoichiometric ratios and solvent selection.

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Characteristic doublets for acrylamide protons (δ 6.51–7.60 ppm, J = 15.6–15.75 Hz) and methoxy groups (δ 3.54–3.82 ppm) .
  • ¹³C NMR : Peaks at ~166 ppm (carbonyl) and 153–158 ppm (aromatic carbons) confirm backbone structure .
    • Mass Spectrometry (HRMS) : Exact mass matching (e.g., m/z 462.2387 [M+H]⁺) ensures molecular integrity .
    • HPLC : Purity >95% achieved using mobile phases like 70% methanol/water with 0.5% H₃PO₄ .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide optimization of bioactivity?

  • Key Modifications :

  • Pyrrolidinone substituents : Cyclopropyl groups enhance metabolic stability compared to alkyl chains .
  • Trimethoxyphenyl moiety : Critical for π-π stacking with biological targets; demethylation reduces potency .
    • Methodology :
  • In vitro assays : Evaluate acetylcholinesterase inhibition (IC₅₀ values) or antiproliferative activity (e.g., against cancer cell lines) .
  • Computational docking : Molecular dynamics simulations to predict binding affinity with targets like tubulin or kinases .

Q. What strategies resolve contradictions in biological data across similar acrylamide derivatives?

  • Case Example : Discrepancies in IC₅₀ values for acetylcholinesterase inhibition may arise from:

  • Assay conditions : Variations in buffer pH, temperature, or substrate concentration .
  • Cellular context : Differences in membrane permeability or efflux pump expression (e.g., P-glycoprotein) .
    • Validation :
  • Dose-response curves : Repeat assays with standardized protocols (e.g., Ellman’s method for cholinesterase activity) .
  • Orthogonal assays : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .

Q. How can in vivo pharmacokinetic (PK) parameters be predicted for this compound?

  • Preclinical Models :

  • Metabolic stability : Microsomal incubation (human/rat liver microsomes) to estimate clearance rates .
  • Bioavailability : LogP calculations (~2.5–3.0) suggest moderate absorption; Caco-2 cell assays assess intestinal permeability .
    • Advanced Tools :
  • PBPK modeling : Physiologically based pharmacokinetic simulations using software like GastroPlus® .

Methodological Notes

  • Contradiction Management : Cross-validate conflicting cytotoxicity data using 3D spheroid models or patient-derived xenografts .
  • Stability Testing : Monitor compound degradation in PBS (pH 7.4) and plasma via LC-MS to identify hydrolytic weak points (e.g., acrylamide bond) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.